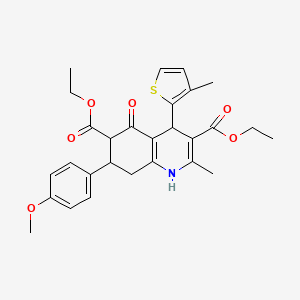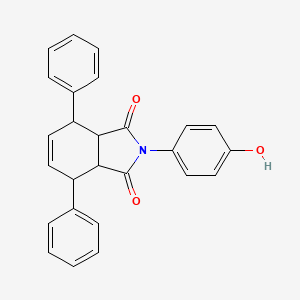![molecular formula C17H20O5 B11626400 2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B11626400.png)
2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran ring, an ester functional group, and an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ester Group: Esterification reactions are used to introduce the ester functional group at the 3-position of the benzofuran ring.
Ether Linkage Formation: The ether linkage is formed through nucleophilic substitution reactions, where a methoxyethyl group is introduced.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester and ether functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The benzofuran ring can interact with aromatic systems in biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxyethyl 2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the presence of the benzofuran ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C17H20O5 |
|---|---|
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
2-methoxyethyl 2-methyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H20O5/c1-11(2)10-21-13-5-6-15-14(9-13)16(12(3)22-15)17(18)20-8-7-19-4/h5-6,9H,1,7-8,10H2,2-4H3 |
InChI-Schlüssel |
KJQZSKKHQUTQOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=C)C)C(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-5-imino-6-[4-(3-phenoxypropoxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11626319.png)
![N'~3~,N'~5~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide](/img/structure/B11626321.png)


![2-[(3-hydroxypropyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626336.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}urea](/img/structure/B11626344.png)
![[({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11626346.png)
![3-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11626350.png)
![2-(4-methoxyphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11626353.png)


![(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11626378.png)
![ethyl (1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate](/img/structure/B11626380.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide](/img/structure/B11626389.png)
